
3-Bromobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromobenzylamine and related compounds can be achieved through several methods. For example, a facile synthesis approach involves the CuI-catalyzed coupling of 2-bromobenzylamines and α-amino acids, followed by condensative cyclization, to produce 1,4-benzodiazepin-3-ones in moderate yields (Wang et al., 2009). Additionally, synthesis methods often involve the use of palladium-assisted formation of carbon-carbon bonds, where orthometalated complex formation followed by metathetical reactions with NaBr affords bromo-bridging dimers (Vicente et al., 1999).
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals detailed insights into their configuration and electronic properties. For instance, spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV–Visible have been utilized to characterize compounds like (E)-1-(3-bromobenzylidene)semicarbazide, highlighting its molecular geometry, vibrational wavenumbers, and electronic transitions (Raja et al., 2017).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, demonstrating a range of reactivities. For example, they can undergo palladium-catalyzed cross-coupling reactions or convert to other heterocycles through simple operations, indicating their versatility in synthetic chemistry (Zheng et al., 2019). Their reaction mechanisms often involve radical processes or nucleophilic substitution reactions, showcasing the complexity and diversity of chemical transformations they can undergo.
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their applications in chemical synthesis. These properties are determined through experimental techniques like X-ray diffraction analysis, which provides detailed information on the crystal structure and molecular packing (Polo et al., 2019).
Scientific Research Applications
Synthesis of 1,4-Benzodiazepin-3-ones : A study by Wang et al. (2009) demonstrated the use of 2-bromobenzylamines, closely related to 3-Bromobenzylamine, in the synthesis of 1,4-benzodiazepin-3-ones via a CuI-catalyzed coupling process. These compounds have significance in pharmaceutical chemistry due to their biological activities, including anxiolytic and muscle relaxant properties (Wang, Jiang, Gao, & Ma, 2009).
Dynamic Kinetic Resolution in Synthesis : Research by Nam et al. (2003) utilized a methodology that involves dibenzylamine, similar to this compound, in the dynamic kinetic resolution for the synthesis of di- and tripeptide analogues. This process achieved high yield and diastereoselectivity, indicating its potential in peptide synthesis (Nam, Chang, Hahm, & Park, 2003).
Neurotoxin Synthesis : Sahlberg and Gawell (1985) discussed the synthesis of DSP 4, a neurotoxin selective for neuronal noradrenaline, where 2-bromobenzylamine plays a critical role. This research contributes to the understanding of noradrenaline function and potential treatments for related disorders (Sahlberg & Gawell, 1985).
Photodynamic Therapy for Cancer Treatment : Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives, which included 5-bromo-2-hydroxy-3-methoxybenzylamine, a compound related to this compound. These derivatives exhibited properties useful in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Histidine Decarboxylase : A study by Leinweber (1968) investigated the kinetics of inhibition by derivatives of hydroxylamines, including 4-bromo-3-hydroxybenzyloxyamine, which is structurally related to this compound. This research has implications in understanding and potentially treating conditions related to histamine production (Leinweber, 1968).
Antiviral and Enzyme Inhibition : Fujii et al. (1979) explored the synthesis of derivatives of 3-(substituted benzyl)adenines, including 3-(2-bromobenzyl)adenine, which showed significant inhibition of certain viruses and enzymes. This suggests potential applications in antiviral and enzymatic inhibition therapies (Fujii, Walker, & Leonard, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromobenzylamine is a chemical compound with the molecular formula C7H8BrN
Mode of Action
Benzylamine derivatives are known to participate in various chemical reactions, including nucleophilic substitution . In these reactions, the benzylamine acts as a nucleophile, donating an electron pair to form a new chemical bond.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can react with this compound. For example, it is known to be air-sensitive and should be stored under inert gas .
properties
IUPAC Name |
(3-bromophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJXERPRICYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145457 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10269-01-9 | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 3-Bromobenzylamine as explored in the presented research and how was this compound identified?
A1: The research identified this compound as a potential inhibitor of the human angiotensin-converting enzyme 2 (ACE2) protein []. This protein plays a critical role in facilitating the entry of the SARS-CoV-2 virus into human cells. The identification of this compound as a potential ACE2 inhibitor stemmed from a deep learning framework coupled with retrosynthesis prediction models. This framework aimed to discover novel molecules with potential antiviral properties against SARS-CoV-2 related proteins [].
Q2: Was this compound synthesized based solely on computational predictions, or were there previous studies supporting its potential activity?
A2: While the specific research highlighted in the provided abstract emphasizes the use of computational methods for identifying and virtually screening this compound [], it also mentions utilizing pre-existing data on bioactive compounds and their binding affinities to various proteins. This suggests that the identification of this compound might be informed by previous knowledge of similar compounds or structural motifs. The paper also mentions employing IBM RXN for Chemistry for retrosynthesis prediction, indicating that this tool likely relies on existing chemical knowledge and reaction databases []. Therefore, it's plausible that the selection of this compound wasn't solely based on de novo design but potentially guided by existing data, albeit not explicitly discussed in the provided abstract.
Q3: Beyond its potential antiviral activity, has this compound been explored in other chemical contexts?
A3: Yes, this compound serves as a building block in synthesizing more complex molecules. One study details its use in preparing a series of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids []. These compounds possess distinct structural features and might exhibit different biological activities compared to the antiviral properties investigated in the first paper. Specifically, this compound reacted with dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, showcasing its reactivity with electrophilic centers []. This example highlights the versatility of this compound in synthetic chemistry beyond its potential application in antiviral drug development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





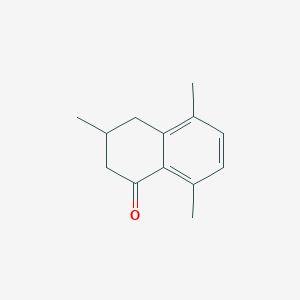

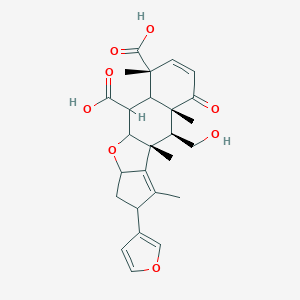
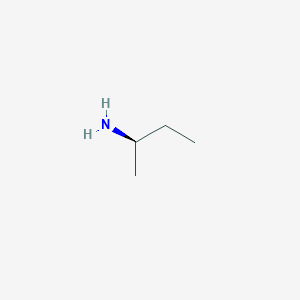

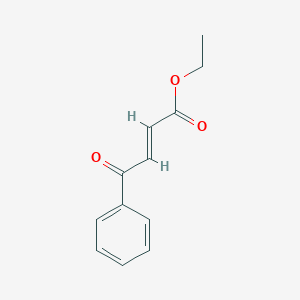

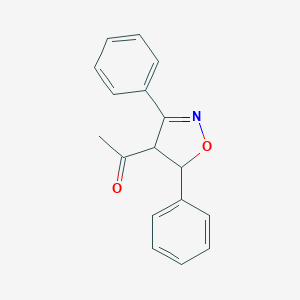
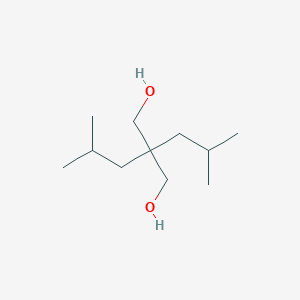
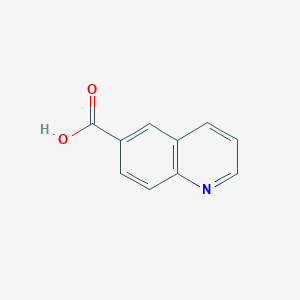
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)